molecular formula C18H14ClNO3 B2929111 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 862663-09-0

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2929111
CAS No.: 862663-09-0
M. Wt: 327.76
InChI Key: PFAGEXLXCWDYDH-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a quinoline core substituted with a chloro group at the 8-position, an ethoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position. The molecular formula is C18H14ClNO3, and it has a molecular weight of 327.76 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an aromatic amine and a carbonyl compound undergo cyclization in the presence of an acid catalyst. The specific steps include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the ethoxyphenyl group contributes to its lipophilicity and potential biological activity .

Properties

IUPAC Name

8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-23-12-6-3-5-11(9-12)16-10-14(18(21)22)13-7-4-8-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAGEXLXCWDYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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